molecular formula C18H15F2N3O B5866207 3-fluoro-4-[4-(4-fluorobenzoyl)-1-piperazinyl]benzonitrile

3-fluoro-4-[4-(4-fluorobenzoyl)-1-piperazinyl]benzonitrile

Cat. No. B5866207
M. Wt: 327.3 g/mol
InChI Key: NEXGTUAYMSTULQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-4-[4-(4-fluorobenzoyl)-1-piperazinyl]benzonitrile, also known as FFBP, is a chemical compound that has gained attention in the scientific community for its potential applications in drug discovery and development. FFBP is a small molecule that belongs to the class of benzoylpiperazine derivatives.

Mechanism of Action

The mechanism of action of 3-fluoro-4-[4-(4-fluorobenzoyl)-1-piperazinyl]benzonitrile is not fully understood, but it is believed to act on multiple targets in the body. This compound has been shown to bind to the dopamine D2 receptor, serotonin 5-HT1A receptor, and sigma-1 receptor. This compound also inhibits the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in the body. This compound has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that are involved in mood regulation. This compound also increases the levels of acetylcholine in the brain, which is involved in cognitive function. Additionally, this compound has been shown to have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

3-fluoro-4-[4-(4-fluorobenzoyl)-1-piperazinyl]benzonitrile has several advantages for lab experiments, including its high yield and purity, its ability to bind to multiple targets in the body, and its potential as a drug candidate for various diseases. However, this compound also has limitations, including its limited solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 3-fluoro-4-[4-(4-fluorobenzoyl)-1-piperazinyl]benzonitrile. One direction is to further investigate its mechanism of action and its binding to multiple targets in the body. Another direction is to explore its potential as a drug candidate for other diseases, such as Parkinson's disease and depression. Additionally, future research could focus on developing derivatives of this compound with improved solubility and reduced toxicity.

Synthesis Methods

The synthesis of 3-fluoro-4-[4-(4-fluorobenzoyl)-1-piperazinyl]benzonitrile involves the reaction of 4-(4-fluorobenzoyl)piperazine with 3-fluoro-4-cyanobenzonitrile in the presence of a base. The reaction yields this compound as a white solid with a high yield and purity. This synthesis method has been optimized to produce this compound in large quantities for research purposes.

Scientific Research Applications

3-fluoro-4-[4-(4-fluorobenzoyl)-1-piperazinyl]benzonitrile has shown potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and schizophrenia. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. In Alzheimer's disease research, this compound has been shown to improve cognitive function and reduce amyloid-beta levels. In schizophrenia research, this compound has been shown to improve cognitive and negative symptoms.

properties

IUPAC Name

3-fluoro-4-[4-(4-fluorobenzoyl)piperazin-1-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O/c19-15-4-2-14(3-5-15)18(24)23-9-7-22(8-10-23)17-6-1-13(12-21)11-16(17)20/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXGTUAYMSTULQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)C#N)F)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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